molecular formula C12H16O2 B147138 Isoamyl benzoate CAS No. 94-46-2

Isoamyl benzoate

Cat. No.: B147138
CAS No.: 94-46-2
M. Wt: 192.25 g/mol
InChI Key: MLLAPOCBLWUFAP-UHFFFAOYSA-N
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Description

Contextualization within Ester Chemistry and Aromatic Compounds

Esters are a class of organic compounds characterized by the presence of a carboxylate functional group (-COO-) where the hydrogen of the carboxyl group is replaced by an alkyl or aryl group. Isoamyl benzoate (B1203000) fits this classification with the carboxylate group linking the isoamyl group and the phenyl ring of the benzoate portion. Aromatic compounds, like benzoic acid, contain a benzene (B151609) ring, a cyclic structure with delocalized pi electrons, which imparts particular stability and reactivity. solubilityofthings.com The benzoate part of isoamyl benzoate is an aromatic moiety. The academic study of this compound often involves exploring its synthesis through esterification reactions, its behavior in various chemical environments, and its interactions with other molecules, all of which are fundamental aspects of ester and aromatic chemistry. solubilityofthings.com Compared to other esters like isopentyl acetate (B1210297) (an ester of acetic acid) or ethyl benzoate (an ester of benzoic acid with ethanol), this compound possesses a unique combination of the isopentyl alcohol and benzoic acid components, leading to distinct characteristics.

Significance and Scope of this compound Research

Research into this compound spans various areas due to its chemical structure and properties. Its significance in academic research is often linked to its potential applications and its presence in natural sources. Studies have investigated its synthesis using different catalytic methods to improve efficiency and reduce environmental impact. bibliomed.org Furthermore, its role as a potential synthetic intermediate for producing other compounds through reactions like hydrolysis, transesterification, and reduction is explored in chemical synthesis research. Research also delves into its occurrence in various organisms, such as Carica papaya and Theobroma cacao. nih.gov While often recognized for its use in the flavor and fragrance industries, academic research focuses on the underlying chemical principles governing these applications, such as its volatility, aroma profile, and stability. solubilityofthings.comelchemy.comchemicalbook.comchemimpex.com The scope of research includes exploring novel synthesis routes, understanding its chemical behavior in complex systems, and investigating potential new applications based on its structure.

Historical Overview of this compound Synthesis and Applications in Scholarly Literature

Historically, the synthesis of this compound has been achieved through the esterification of benzoic acid and isoamyl alcohol. solubilityofthings.comchemicalbook.com Early industrial production methods often involved using concentrated sulfuric acid as a catalyst. bibliomed.org However, scholarly literature highlights the disadvantages of this conventional method, including product quality issues, equipment corrosion, complex operations, and environmental concerns. bibliomed.org

Academic research has since focused on developing more efficient and environmentally friendly synthesis routes. Scholarly articles have explored the use of various catalysts to improve the yield and purity of this compound. This includes investigations into sulfonic acids like p-toluene-sulfonic acid and aryl sulphonic acid, inorganic salts such as NH₄Fe(SO₄)₂·12H₂O, NaHSO₄·H₂O, Fe₂(SO₄)₃·xH₂O, and FeCl₃·6H₂O, heteropolyacids like H₄O₄₀W₁₂ and TiSiW₁₂O₄₀/TiO₂, and solid super acids such as Ti(SO₄)₂/TiO₂ and Zr(SO₄)₂·4H₂O. bibliomed.org Research has detailed the effects of reaction conditions, such as reaction time, molar ratio of reactants, and catalyst amount, on the yield of this compound. bibliomed.org For instance, studies have reported achieving high yields, with aryl sulphonic acid noted for achieving a maximum yield of 98.35%. bibliomed.org

While its applications in flavor and fragrance are well-documented in various sources, scholarly literature also covers its use as a solvent in organic synthesis due to its properties like low volatility and good solvating ability. Research also touches upon its potential as a plasticizer in polymer production, contributing to flexibility and durability. chemimpex.com The historical progression in scholarly literature shows a clear trend from traditional synthesis methods to the exploration of diverse catalytic systems aimed at enhancing efficiency and sustainability in this compound production. bibliomed.org

Here is a table summarizing some reported synthesis conditions and yields from scholarly literature:

CatalystMolar Ratio (Benzoic Acid:Isoamyl Alcohol)Reaction TimeCatalyst AmountMaximum YieldReference
NH₄Fe(SO₄)₂·12H₂O1.0:2.04 hours4.0 g82.3% bibliomed.org
Aryl Sulphonic Acid (ASA)1.0:2.02.0 hours0.73 g98.35% bibliomed.org
p-toluene-sulfonic acid1.0:3.02.5 hours1.25 g88.3% bibliomed.org
Ti(SO₄)₂/TiO₂1.0:4.01.5 hours2.5 g96.6% bibliomed.org
H₄O₄₀W₁₂1.0:1.51.5 hours0.18 g78.0% bibliomed.org
Zr(SO₄)₂·4H₂O1.0:2.52.5 hours0.4 g96.3% bibliomed.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)8-9-14-12(13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MLLAPOCBLWUFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047185
Record name Isopentyl benzoate
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Molecular Weight

192.25 g/mol
Source PubChem
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Physical Description

colourless oily liquid with a mild, sweet, fruity-like odour
Record name Isoamyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/733/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

261.00 to 262.00 °C. @ 760.00 mm Hg
Record name 3-Methylbutyl benzoate
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Isoamyl benzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.984-0.992
Record name Isoamyl benzoate
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CAS No.

94-46-2, 54846-63-8
Record name Isoamyl benzoate
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Record name Isoamyl benzoate
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Record name Benzoic acid, 3-methylbutyl ester
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Record name Isopentyl benzoate
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Record name 1-Butanol, 3-methyl-, 1-benzoate
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Record name Isopentyl benzoate
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Record name Isopentyl benzoate
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Record name ISOAMYL BENZOATE
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Record name 3-Methylbutyl benzoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies and Reaction Kinetics for Isoamyl Benzoate

Catalytic Esterification Routes

Catalytic esterification is a key approach for synthesizing isoamyl benzoate (B1203000). Different catalysts, including sulfonic acids and inorganic salts, have been investigated to optimize this process.

Sulfonic Acid Catalysis

Sulfonic acids are a class of organic acids widely employed as catalysts in esterification reactions due to their strong acidity.

p-Toluenesulfonic acid (PTSA) has been demonstrated as an effective catalyst for the synthesis of isoamyl benzoate from benzoic acid and isoamyl alcohol bibliomed.org. Studies have investigated the effect of various reaction conditions on the yield of this compound when using PTSA bibliomed.org.

Research indicates that optimal conditions for PTSA-catalyzed synthesis can achieve high yields and purity of this compound. For instance, one study reported a maximum yield of 88.3% and a purity of 94.4% under specific optimized parameters bibliomed.org. PTSA is considered a favorable catalyst due to its good catalytic performance, relatively low cost, and ease of availability, along with reduced equipment corrosion and environmental impact compared to concentrated sulfuric acid bibliomed.org.

Kinetic studies on the esterification of benzoic acid with alcohols catalyzed by p-toluenesulfonic acid have shown that the reaction can be first order with respect to benzoic acid dnu.dp.uaresearchgate.net. The equilibrium constants for the reaction between benzoic acid and isoamyl alcohol catalyzed by PTSA have been determined at different temperatures, indicating the reaction is mildly exothermic researchgate.net. For example, equilibrium constants of 33.18, 30.62, and 28.37 were reported at 303.15 K, 313.15 K, and 323.15 K, respectively, with a standard enthalpy change of 6.4 kJ/mol researchgate.net.

Aryl sulphonic acid (ASA) has also been explored as a catalyst for the synthesis of this compound bibliomed.org. Similar to PTSA, ASA demonstrates good catalytic performance in this esterification bibliomed.org.

Studies focusing on ASA catalysis have also aimed to identify optimal reaction conditions to maximize the yield of this compound bibliomed.org. One set of experimental results indicated that ASA could achieve a high maximum yield of 98.35% under specific conditions bibliomed.org. This suggests that ASA can be a highly effective catalyst for this synthesis bibliomed.org.

Optimization of reaction parameters is crucial for maximizing the yield and efficiency of this compound synthesis catalyzed by sulfonic acids. Key parameters include the molar ratio of reactants (benzoic acid to isoamyl alcohol), reaction time, and the amount of catalyst used bibliomed.org.

For PTSA catalysis, optimal conditions identified in one study included a molar ratio of benzoic acid to isoamyl alcohol of 1.0:3.0, a reaction time of 2.5 hours, and a PTSA amount of 1.25 g bibliomed.org. These conditions resulted in a maximum yield of 88.3% bibliomed.org.

In the case of ASA catalysis, different optimal parameters were found, with a reported molar ratio of benzoic acid to isoamyl alcohol of 1.0:2.0, a reaction time of 2.0 hours, and an ASA amount of 0.73 g leading to a maximum yield of 98.35% bibliomed.org. These findings highlight the influence of catalyst type on the optimal reaction conditions and achievable yields bibliomed.org.

The following table summarizes some reported optimal conditions and yields for this compound synthesis using sulfonic acid catalysts:

CatalystBenzoic Acid:Isoamyl Alcohol Molar RatioReaction TimeCatalyst AmountMaximum YieldPuritySource
p-Toluenesulfonic Acid1.0:3.02.5 hours1.25 g88.3%94.4% bibliomed.org
Aryl Sulphonic Acid1.0:2.02.0 hours0.73 g98.35%Not specified bibliomed.org

Inorganic Salt Catalysis

In addition to sulfonic acids, certain inorganic salts have been explored as catalysts for the esterification leading to this compound.

Ammonium (B1175870) ferric sulfate (B86663) dodecahydrate (NH₄Fe(SO₄)₂·12H₂O), also known as iron ammonium alum, has been investigated as a catalyst for the synthesis of this compound bibliomed.orgchembk.com.

Research on using NH₄Fe(SO₄)₂·12H₂O as a catalyst has focused on determining the optimal reaction conditions to achieve satisfactory yields bibliomed.org. Experimental results have shown that parameters such as reaction time, the molar ratio of reactants, and the amount of catalyst significantly influence the outcome bibliomed.org. One study reported optimal conditions using NH₄Fe(SO₄)₂·12H₂O as 4 hours of reaction time, a benzoic acid to isoamyl alcohol molar ratio of 1.0:2.0, and 4.0 g of the catalyst, resulting in a maximum yield of 82.3% bibliomed.org.

CatalystBenzoic Acid:Isoamyl Alcohol Molar RatioReaction TimeCatalyst AmountMaximum YieldSource
Ammonium Ferric Sulfate (NH₄Fe(SO₄)₂·12H₂O)1.0:2.04 hours4.0 g82.3% bibliomed.org
Sodium Bisulfate (NaHSO₄·H₂O) Catalysis

Sodium bisulfate monohydrate (NaHSO₄·H₂O) has been investigated as a catalyst for the synthesis of this compound. Sodium bisulfate is a moderately water and acid-soluble sodium source. americanelements.com It is a salt or ester of sulfuric acid. americanelements.com Studies have explored the effect of reaction conditions, such as reaction time, the molar ratio of reactants, and catalyst amount, on the yield of this compound when using NaHSO₄·H₂O as a catalyst. bibliomed.org While specific detailed kinetic studies for this catalysis in this compound synthesis were not extensively found in the immediate search results, the general application of NaHSO₄·H₂O as an acidic catalyst in esterification is known, offering an alternative to stronger mineral acids.

Iron(III) Sulfate (Fe₂(SO₄)₃·xH₂O) Catalysis

Iron(III) sulfate, also known as ferric sulfate, is a family of inorganic compounds with the formula Fe₂(SO₄)₃(H₂O)n. wikipedia.org Various hydrates are known. wikipedia.org Iron(III) sulfate is a water-soluble salt with acidic properties. atamanchemicals.com Its application as a catalyst in the synthesis of this compound has been studied. bibliomed.org Research has focused on optimizing reaction parameters such as time, temperature, molar ratio of benzoic acid to isoamyl alcohol, and the amount of Fe₂(SO₄)₃·xH₂O to achieve high yields. bibliomed.org Iron(III) sulfate solutions are often generated from iron wastes and are used in various applications, including dyeing and water treatment. wikipedia.orgatamanchemicals.com

Iron(III) Chloride (FeCl₃·6H₂O) Catalysis

Iron(III) chloride, also called ferric chloride, describes inorganic compounds with the formula FeCl₃(H₂O)x, available in anhydrous and hydrated forms. wikipedia.org Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is a hydrate (B1144303) form of iron trichloride. nih.gov These compounds are hygroscopic and feature iron in the +3 oxidation state. wikipedia.org Anhydrous iron(III) chloride is a Lewis acid. wikipedia.org FeCl₃·6H₂O has been explored as a catalyst for the synthesis of this compound. bibliomed.org Studies have investigated the impact of reaction conditions, such as reaction time, the molar ratio of reactants, and the amount of FeCl₃·6H₂O, on the yield of the ester. bibliomed.org Iron(III) chloride is used in various industrial applications, including water treatment and as an etchant for metals. blkcommodities.com

Heteropolyacid Catalysis (e.g., H₄O₄₀W₁₂ and TiSiW₁₂O₄₀/TiO₂)

Heteropolyacids, such as H₄O₄₀W₁₂ and TiSiW₁₂O₄₀/TiO₂, have been investigated as catalysts for the esterification of benzoic acid with isoamyl alcohol to produce this compound. bibliomed.org

H₄O₄₀W₁₂ Catalysis: The preparation of H₄O₄₀W₁₂ and its catalytic effect on this compound synthesis have been studied. bibliomed.org Factors such as reaction time, the molar ratio of benzoic acid to isoamyl alcohol, and the amount of H₄O₄₀W₁₂ catalyst influence the yield. bibliomed.org One study reported a maximum yield of 78.0% for this compound using H₄O₄₀W₁₂ under specific optimized conditions (1.5 hours reaction time, 1.0:1.5 molar ratio of benzoic acid to isoamyl alcohol, and 0.18 g catalyst). bibliomed.org

TiSiW₁₂O₄₀/TiO₂ Catalysis: Titanium dioxide (TiO₂) is an inorganic compound also known as titanium(IV) oxide or titania. wikipedia.org It is a white solid insoluble in water. wikipedia.org TiSiW₁₂O₄₀/TiO₂ has been used as a catalyst for this compound synthesis. bibliomed.org Research has focused on optimizing reaction conditions, including reaction time, temperature (e.g., 140-148°C), the molar ratio of benzoic acid to isoamyl alcohol (e.g., 1.0:4.0), and the amount of TiSiW₁₂O₄₀/TiO₂ (e.g., 5.93 g). bibliomed.org One study achieved a maximum yield of 83.3% under these conditions. bibliomed.org

Solid Super Acid Catalysis (e.g., Ti(SO₄)₂/TiO₂ and Zr(SO₄)₂·4H₂O)

Solid super acids, such as Ti(SO₄)₂/TiO₂ and Zr(SO₄)₂·4H₂O, have been explored as catalysts for the synthesis of this compound. bibliomed.org

Ti(SO₄)₂/TiO₂ Catalysis: Titanium(IV) sulfate (Ti(SO₄)₂) is a moderately water and acid-soluble titanium source. americanelements.com Ti(SO₄)₂/TiO₂ has been investigated as a catalyst, with studies discussing the effect of reaction conditions like time and reactant molar ratios on the yield of this compound. bibliomed.org

Zr(SO₄)₂·4H₂O Catalysis: Zirconium(IV) sulfate tetrahydrate (Zr(SO₄)₂·4H₂O) is a moderately water and acid-soluble zirconium source. americanelements.comcenmed.com It has been used as a catalyst for this compound synthesis. bibliomed.org Studies have examined the influence of reaction parameters, including reaction time, the molar ratio of benzoic acid to isoamyl alcohol, and the amount of Zr(SO₄)₂·4H₂O. bibliomed.org One study reported a highest yield of 96.3% under specific conditions (2.5 hours reaction time, 1.0:2.5 molar ratio of benzoic acid to isoamyl alcohol, and 0.4 g catalyst). bibliomed.org Zirconium sulfate is used in catalysts and other applications. fishersci.no

Comparison of Catalyst Performance and Yields in Academic Studies

Academic studies have compared the performance of various catalysts in the synthesis of this compound, primarily focusing on the achieved yields under optimized or reported conditions. Based on available research, aryl sulfonic acid (ASA) has been identified as a highly effective catalyst, capable of producing high yields of this compound (e.g., 98.35%). bibliomed.org In comparison, H₄O₄₀W₁₂ has shown lower yields (e.g., 78.0%). bibliomed.org Zirconium(IV) sulfate tetrahydrate (Zr(SO₄)₂·4H₂O) also demonstrated high catalytic activity, achieving a yield of 96.3% in one study. bibliomed.org Ammonium iron(III) sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O) has also been studied, with reported optimal conditions achieving good yields (e.g., 4 hours reaction time, 1.0:2.0 molar ratio of benzoic acid to isoamyl alcohol, and 4.0 g catalyst). bibliomed.orgamericanelements.com

The selection of a catalyst depends on various factors, including desired yield, reaction conditions, cost, ease of separation, and environmental considerations. The comparative studies highlight the potential of different catalytic systems to improve the efficiency of this compound synthesis compared to traditional methods.

Here is a table summarizing some reported yields for different catalysts in academic studies:

CatalystReported Yield (%)Key Conditions (Example)Source
Aryl Sulphonic Acid (ASA)98.35Not specified in detail in snippet bibliomed.org
Zr(SO₄)₂·4H₂O96.32.5 h, 1.0:2.5 benzoic acid:isoamyl alcohol, 0.4 g catalyst bibliomed.org
TiSiW₁₂O₄₀/TiO₂83.32.5 h, 140-148°C, 1.0:4.0 benzoic acid:isoamyl alcohol, 5.93 g catalyst bibliomed.org
H₄O₄₀W₁₂78.01.5 h, 1.0:1.5 benzoic acid:isoamyl alcohol, 0.18 g catalyst bibliomed.org
NH₄Fe(SO₄)₂·12H₂ONot specified yield, but conditions given for optimization4 h, 1.0:2.0 benzoic acid:isoamyl alcohol, 4.0 g catalyst bibliomed.org
NaHSO₄·H₂ONot specified yield in snippetEffect of conditions discussed bibliomed.org
Fe₂(SO₄)₃·xH₂ONot specified yield in snippetEffect of conditions discussed bibliomed.org
FeCl₃·6H₂ONot specified yield in snippetEffect of conditions discussed bibliomed.org

Note: The table presents example yields and conditions as reported in the provided source snippet. Optimal conditions and yields may vary across different studies.

Advanced Analytical Characterization in Isoamyl Benzoate Research

Thermal Analysis Methods (e.g., TG-DTA, DSC) for Stability Studies of Benzoate (B1203000) Compounds

Thermal analysis techniques such as Thermogravimetric Analysis-Differential Thermal Analysis (TG-DTA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability, decomposition pathways, and phase transitions of chemical compounds, including benzoates. These methods measure changes in physical and chemical properties as a substance is heated or cooled, providing data on processes like melting, crystallization, sublimation, and decomposition.

Studies on various benzoate compounds demonstrate the utility of these techniques. For instance, TG-DTA has been employed to analyze the thermal behavior of metal benzoate compounds, such as those synthesized from metal oxides or acetates and benzoic acid. researchgate.net These analyses can verify the purity of synthesized compounds and study their thermal decomposition mechanisms. The thermal decomposition of barium benzoate, for example, has been investigated using TG, DTA, IR, and gas chromatography-mass spectrometry, revealing a one-stage decomposition process yielding barium carbonate and organic compounds like benzophenone (B1666685) and triphenylmethane. researchgate.net

DSC is also used to probe thermal transitions, including ferroelectric phase transitions in certain benzoate compounds. amazonaws.com Furthermore, TG-DTA has been utilized to study the thermal behavior of benzoic acid itself, which serves as a reference material for determining enthalpy of sublimation values of organic substances. researchgate.net

In the context of polymers containing benzoate ester structures, TG-DTA and DSC are applied to assess thermal stability and understand decomposition processes. Studies on flame-retardant phosphorylated-polycarbonate/polycarbonate blends, which can form benzoate esters during decomposition, utilize these techniques to evaluate thermal stability and identify volatile products. mdpi.com

While specific TG-DTA or DSC curves and detailed decomposition data for Isoamyl benzoate were not prominently found, the established application of these methods to a range of benzoate compounds indicates their relevance for investigating the thermal stability and behavior of this compound. Such studies would typically involve heating the sample under controlled atmosphere and measuring mass changes (TG) and heat flow differences (DTA/DSC) to determine decomposition temperatures, identify phase transitions, and potentially elucidate decomposition products.

Advanced Techniques for Hydrogen Bonding and Photophysical Properties

The study of hydrogen bonding and photophysical properties of organic molecules, including benzoate esters, involves a variety of advanced spectroscopic and analytical techniques. While direct detailed studies on the hydrogen bonding and photophysical properties specifically of this compound are not widely reported, research on related benzoate-containing molecules provides insight into the techniques and phenomena relevant to this class of compounds.

Spectroscopic methods like Infrared (IR) and Raman spectroscopy are valuable for identifying functional groups and investigating hydrogen bonding interactions. For example, FTIR spectroscopy has been used to analyze O-H stretching vibrations associated with strong and weak hydrogen bonding in phosphorylated-polycarbonate/polycarbonate blends containing benzoate ester linkages. mdpi.com Similarly, IR/Raman spectroscopy, combined with computational modeling and neutron powder diffraction, has been applied to analyze the hydrogen bond structure in layered materials like zinc hydroxide (B78521) dihydrate. acs.org These techniques can reveal the presence and nature of hydrogen bonds involving the ester or aromatic functionalities of benzoate compounds.

The photophysical properties of molecules, including absorption, emission, and energy transfer, are often studied using UV-Vis spectroscopy and fluorescence techniques. Research on conjugated oligomers containing benzoate ester groups has shown how the conformation of these esters influences cofacial interactions and aggregation, which in turn affects their photophysical properties, including absorbance and emission spectra. acs.org Substituent effects on benzoate esters within larger molecular systems have also been shown to influence photophysical properties and enhance fluorescence quantum yields. snnu.edu.cn

Energy transfer processes in systems incorporating benzoate esters have been investigated using techniques such as transient absorption emission spectroscopy (DAES). nih.gov Studies on multiporphyrinic arrays with benzoate ester substituents have utilized these methods to characterize energy transfer efficiency and lifetimes. nih.gov

Furthermore, benzoate groups have been demonstrated to function as photosensitization catalysts and auxiliaries in photochemical reactions, such as C-H fluorination. researchgate.net This highlights their ability to absorb light and transfer energy or electrons to initiate chemical transformations, a property studied through various photophysical techniques.

Computational Chemistry and Molecular Modeling of Isoamyl Benzoate

Density Functional Theory (DFT) Studies of Benzoate (B1203000) Esters

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. Studies employing DFT have been conducted on various benzoate esters and related compounds to explore their optimized geometries, electronic characteristics, and reactivity. For instance, DFT investigations of naphthyl benzoate ester derivatives have involved calculations in the gas phase using methods such as DFT/B3LYP with a 6–311G** basis set to correlate predicted quantum chemical parameters with experimental data, including optimized geometrical structures. wikipedia.org DFT and time-dependent DFT (TDDFT) calculations have also been applied to novel benzoate ester acceptor-based molecules to understand their optical properties, focusing on aspects like the spatial separation of Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO) and singlet-triplet energy gaps. thegoodscentscompany.com These studies often utilize levels of theory such as B3LYP/6–31 G*. thegoodscentscompany.com

Molecular Docking Studies for Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex. This method is widely applied in the study of enzyme-substrate or protein-ligand interactions to understand binding affinities and modes. Molecular docking studies have been conducted on various benzoate ester derivatives to investigate their potential interactions with biological targets. For instance, new 4-amino-3-chloro benzoate ester derivatives have been studied using docking to investigate their binding patterns to the epidermal growth factor receptor (EGFR) as potential inhibitors. fishersci.ca Molecular docking has also been employed to study the interactions of new brassinosteroid analogs containing a benzoate group with receptor complexes, providing insights into stabilizing effects and binding energy values. fishersci.se

The technique has been used to predict the binding models of benzoic acid derivatives in complex with proteins like Mcl-1, allowing for the analysis of interactions with specific amino acid residues in the binding pocket. foodb.ca Similarly, molecular docking studies have been performed on benzoic acid derivatives, including isopentyl 3,4,5-trihydroxybenzoate (B8703473) (a related compound to isoamyl benzoate), to predict their binding affinity and interactions with the active site of enzymes such as the SARS-CoV-2 main protease. nih.gov Molecular docking simulations have also been utilized to explore the potential binding mechanisms of benzoate ester-linked arylsulfonyl hydrazones against targets like estrogen receptor-beta (ERβ). uni.lu While direct molecular docking studies specifically detailing the interaction of this compound with a particular enzyme were not found in the provided results, these examples demonstrate the established use of molecular docking for analyzing the interactions of benzoate esters and related structures with various enzymes and proteins. The methodology is applicable to predicting how this compound might interact with biological macromolecules.

Prediction of Molecular and Electronic Behavior

Computational methods are valuable tools for predicting various aspects of molecular and electronic behavior of organic compounds. DFT calculations, as mentioned earlier, can predict electronic properties such as HOMO and LUMO energy levels and their spatial distribution, which are crucial for understanding chemical reactivity and charge transfer characteristics. thegoodscentscompany.com Predicted energy gaps from DFT can also indicate the relative reactivity of different benzoate ester derivatives. wikipedia.org

Beyond electronic structure, computational modeling can predict thermodynamic parameters and kinetic behavior of reactions involving esters. While focusing on isoamyl butyrate (B1204436) synthesis, a study evaluated thermodynamic parameters such as activation energy (Ea), Gibbs free energy change (ΔG), and enthalpy change (ΔH) through kinetic modeling. psu.edu This illustrates the application of computational approaches to predict reaction behavior for esters involving the isoamyl group. Electronic descriptors computed using DFT can be correlated with biological activity in QSAR studies, linking the electronic behavior of benzoate-containing compounds, such as isoamyl-4-hydroxybenzoate, to their properties. fishersci.se Furthermore, DFT is used for electronic structure calculations to understand intermolecular interactions, which are fundamental to predicting physical properties and behavior in different environments, such as the compatibility of materials with various fuels. nih.gov Analyzing molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) through theoretical calculations also provides insights into the distribution of electron density and potential sites for chemical reactions. metabolomicsworkbench.org

Simulation of Spectroscopic Properties

Computational chemistry allows for the simulation and prediction of spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural characterization of molecules. DFT calculations are commonly used to predict vibrational frequencies corresponding to IR and Raman spectra. These theoretical spectra can be compared with experimental data to confirm molecular structures and understand vibrational modes. cenmed.com Studies on benzoate derivatives have shown good agreement between experimentally obtained IR spectra and theoretical data from DFT calculations. cenmed.com

Computational methods can also be used to investigate and predict NMR chemical shifts, providing theoretical data that can be compared with experimental ¹H and ¹³C NMR spectra for structural elucidation. epa.gov, metabolomicsworkbench.org The simulation of spectroscopic properties, often in conjunction with experimental measurements, helps in gaining a comprehensive understanding of the molecular structure and dynamics of benzoate esters. For instance, DFT studies have been used to interpret spectroscopic observations related to hydrogen bonding interactions in systems involving isoamyl alcohol. fishersci.ca While detailed simulations of this compound's full spectrum across various techniques were not specifically highlighted, the application of these computational methods to related benzoate esters and compounds containing the isoamyl group demonstrates their utility in simulating and understanding the spectroscopic characteristics of such molecules.

Environmental Considerations and Biodegradation Research

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical compound describe its behavior and destination after being released into the environment. For isoamyl benzoate (B1203000), specific experimental data on its environmental distribution is not extensively documented in publicly available literature. vigon.com However, its physicochemical properties can provide insights into its likely environmental behavior. Factors such as water solubility, vapor pressure, and its partition coefficient between octanol and water (Kow) are critical in determining whether a substance will predominantly be found in air, water, soil, or sediment.

Generally, esters like isoamyl benzoate can undergo abiotic degradation processes such as hydrolysis, particularly under alkaline conditions, which would break the ester bond to form isoamyl alcohol and benzoic acid. The transport of this compound in the environment would be influenced by its moderate volatility and limited water solubility. Its tendency to adsorb to soil and sediment particles can be inferred from its chemical structure. Compounds with higher molecular weights and lower water solubility tend to have a greater affinity for organic matter in soil and sediment, which would limit their mobility in the environment.

Further research into the specific environmental concentrations, persistence, and partitioning of this compound is needed to fully characterize its environmental fate and transport. vigon.com

Biodegradation Pathways and Mechanisms

While specific studies detailing the complete biodegradation pathway of this compound are scarce, the metabolic fate of its constituent parts, isoamyl alcohol and benzoic acid, is well understood. The initial step in the biodegradation of this compound is expected to be the enzymatic hydrolysis of the ester bond by esterases, which are ubiquitous in microorganisms. This hydrolysis would yield isoamyl alcohol and benzoic acid.

Table 1: Expected Initial Biodegradation Step of this compound

ReactantEnzymeProducts
This compoundEsteraseIsoamyl alcohol + Benzoic acid

Following this initial cleavage, the resulting benzoic acid is a common intermediate in the microbial degradation of various aromatic compounds. ethz.ch Bacteria have evolved multiple strategies for the aerobic and anaerobic degradation of benzoate. nih.govnih.govresearchgate.net

Under aerobic conditions , the degradation of benzoate typically proceeds through one of several pathways:

Catechol Pathway: Benzoate is first dihydroxylated to form catechol. The aromatic ring of catechol is then cleaved by dioxygenases, leading to intermediates that can enter central metabolic pathways. ethz.chnih.govresearchgate.net

Protocatechuate Pathway: Alternatively, benzoate can be hydroxylated to form protocatechuate, which is then similarly subjected to ring cleavage. ethz.chnih.gov

Benzoyl-CoA Pathway: In some bacteria, benzoate is first activated to benzoyl-CoA. nih.govnih.gov This intermediate then undergoes further enzymatic reactions involving oxygenases to open the aromatic ring. ethz.chnih.gov

Under anaerobic conditions , the degradation of benzoate also commences with its conversion to the central intermediate, benzoyl-CoA. nih.gov The subsequent steps involve the reduction of the aromatic ring, followed by hydrolytic cleavage and a series of reactions akin to beta-oxidation, ultimately breaking down the molecule into smaller compounds that can be utilized by the microorganism for energy and growth. nih.govresearchgate.net

The isoamyl alcohol produced from the initial hydrolysis is a readily biodegradable aliphatic alcohol. It is expected to be oxidized by alcohol and aldehyde dehydrogenases to form isovaleric acid, which can then be further metabolized through pathways such as the Krebs cycle.

Ecotoxicological Assessments

Ecotoxicological assessments are conducted to evaluate the potential adverse effects of a substance on ecosystems. These assessments consider a compound's impact on a variety of organisms, including aquatic and terrestrial species. For this compound, safety assessments have been carried out by organizations such as the Research Institute for Fragrance Materials (RIFM). nih.gov These evaluations are based on a comprehensive review of available scientific literature and often include data on the substance's potential to cause harm to environmental organisms.

The assessment process for a substance like this compound would typically involve evaluating its potential for bioaccumulation, which is the buildup of a chemical in an organism over time, and its persistence in the environment. While specific data on the degradability of this compound is noted as unavailable in some sources vigon.com, the fact that it is a fragrance ingredient that is also found in nature suggests that it is likely to be biodegradable. fragranceconservatory.com One safety data sheet indicates that the substance consists of components with unknown long-term hazards to the aquatic environment. vigon.com General ecotoxicological testing involves exposing representative aquatic organisms (e.g., algae, daphnids, and fish) and terrestrial organisms to the substance to determine potential adverse effects.

Applications and Industrial Relevance in Academic Contexts

Role as a Standard or Reference Material in Analytical Chemistry

In the field of analytical chemistry, the purity and consistency of substances are paramount. Isoamyl benzoate (B1203000) serves as a reference material, a substance of sufficiently high purity and stability to be used for the calibration of analytical instruments, the validation of analytical methods, and the quality control of manufactured products. pharmaffiliates.commerckmillipore.com Its use as a standard is crucial in industries where it is a component, such as in fragrances and flavors, to ensure that products meet specific quality and regulatory guidelines. pharmaffiliates.comsigmaaldrich.com

The availability of isoamyl benzoate as a certified reference material allows laboratories to achieve accurate and reproducible results in analytical techniques like gas chromatography (GC) and mass spectrometry (MS). These methods are often employed to identify and quantify the components of complex mixtures. For instance, when analyzing essential oils or synthetic fragrance blends, a reference standard of this compound allows for its unambiguous identification and precise concentration measurement. This is critical for formulation control, stability testing, and ensuring compliance with standards set by organizations such as the International Fragrance Association (IFRA). sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 94-46-2
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Boiling Point 261-262 °C
Density 0.99 g/mL at 25 °C
Refractive Index n20/D 1.494

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comchemicalbook.com

Research on its Use as a Solvent for Resins and Fats in Chemical Processes

Academic and industrial research has investigated the application of this compound as a specialized solvent, particularly for fats, resins, and other nonpolar substances. bibliomed.org Its efficacy as a solvent is derived from its molecular structure. The molecule possesses a benzoate group, which provides a degree of polarity and an aromatic character, and a five-carbon isoamyl group, which is nonpolar and hydrophobic. This combination allows it to dissolve a range of organic compounds that are insoluble in more common polar or nonpolar solvents.

Research into biosolvents, which are often esters derived from fatty acids, provides a theoretical framework for understanding the solvent properties of this compound. researchgate.net The study of how different ester structures solubilize complex molecules like epoxy resin prepolymers highlights the importance of the balance between polar and nonpolar moieties. researchgate.net Although not a fatty acid ester itself, this compound's structure as an aromatic ester allows it to interact with and dissolve complex solutes like natural and synthetic resins through various intermolecular forces, including van der Waals forces and dipole-dipole interactions. Its high boiling point also makes it suitable for processes requiring elevated temperatures. sigmaaldrich.com

Research into its Role in Flavor and Fragrance Chemistry

Furthermore, the synthesis of this compound is a common topic in chemical education and research, often used to illustrate the principles of Fischer esterification. Academic studies have explored various catalytic methods to improve the efficiency and environmental footprint of its production. bibliomed.org Research has demonstrated the effectiveness of different catalysts, such as p-toluenesulfonic acid (PTSA) and aryl sulphonic acid (ASA), in achieving high yields of the ester from benzoic acid and isoamyl alcohol. bibliomed.org This research is vital for the sustainable and cost-effective industrial production of this compound for its various applications. The safety of its use in consumer products has also been a subject of scientific assessment by bodies like the Research Institute for Fragrance Materials (RIFM). lu.se

Table 2: Selected Research Findings on this compound Synthesis

Catalyst Reactant Molar Ratio (Acid:Alcohol) Reaction Time (hours) Catalyst Amount (g) Maximum Yield (%) Reference
p-Toluenesulfonic acid (PTSA) 1.0:3.0 2.5 1.25 88.3 bibliomed.org
Aryl sulphonic acid (ASA) 1.0:2.0 2.0 0.73 98.35 bibliomed.org
NH₄Fe(SO₄)₂·12H₂O 1.0:2.0 4.0 4.0 82.3 bibliomed.org

Q & A

Q. What are the validated experimental protocols for synthesizing isoamyl benzoate with high purity?

this compound is synthesized via esterification of benzoic acid with isoamyl alcohol, typically catalyzed by sulfuric acid or immobilized lipases. Key steps include:

  • Reagent ratios : Molar ratios of 1:1.2 (benzoic acid:isoamyl alcohol) to minimize unreacted starting material .
  • Purification : Vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the ester. Purity is confirmed via GC-MS (retention time: ~12.5 min) or NMR (e.g., δ 7.4–8.1 ppm for aromatic protons) .
  • Yield optimization : Reaction temperature (80–100°C) and catalyst loading (1–5% w/w) are critical variables .

Q. How should researchers characterize this compound’s physicochemical properties for reproducibility?

  • Spectroscopic analysis :
    • FT-IR : C=O ester stretch at ~1720 cm⁻¹ and C-O stretch at ~1270 cm⁻¹ .
    • ¹H/¹³C NMR : Assign peaks to confirm ester linkage and absence of unreacted precursors .
  • Chromatographic validation : HPLC (C18 column, methanol:water 70:30) to assess purity (>98%) .
  • Thermal stability : TGA (thermal degradation onset at ~200°C) to evaluate storage conditions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Solvent-resistant gloves (nitrile), lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks (TLV: 50 ppm) .
  • First aid : Immediate rinsing with water for skin/eye contact; medical consultation if ingested .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s stability data under varying storage conditions?

  • Controlled stability studies :
    • Test degradation kinetics at 4°C, 25°C, and 40°C using HPLC to monitor ester hydrolysis .
    • Analyze pH-dependent degradation (e.g., accelerated hydrolysis in alkaline conditions) .
  • Statistical modeling : Apply Arrhenius equations to predict shelf life and identify critical storage parameters .

Q. What advanced computational methods predict this compound’s biosynthetic pathways in microbial systems?

  • Metabolic pathway reconstruction :
    • Use tools like RetroPath or BNICE to map benzoate-CoA ligase and alcohol acyltransferase reactions .
    • Evaluate theoretical feasibility scores (e.g., atom economy, thermodynamic favorability) .
  • In silico optimization : Flux balance analysis (FBA) to maximize yield in E. coli or S. cerevisiae chassis .

Q. How do researchers design experiments to evaluate this compound’s role as a preservative in pharmaceutical formulations?

  • Comparative efficacy testing :
    • Challenge studies against Aspergillus niger and Pseudomonas aeruginosa (ASTM E2315) .
    • Synergy analysis with potassium sorbate using fractional inhibitory concentration (FIC) indices .
  • Analytical validation : Quantify preservative residues via UV spectrophotometry (λ = 227 nm) .

Q. What methodologies address contradictions in this compound’s reported partition coefficients (log P)?

  • Experimental recalibration :
    • Shake-flask method (octanol/water) with HPLC quantification .
    • Compare with computational predictions (e.g., XLogP3 or MarvinSketch) to identify systematic errors .
  • Meta-analysis : Aggregate literature data (n ≥ 10 studies) and apply ANOVA to assess variability sources .

Methodological Frameworks for Data Interpretation

Q. How to analyze conflicting toxicity profiles of this compound in cell-based assays?

  • Dose-response standardization :
    • Use IC₅₀ values from MTT assays (HEK293 or HepG2 cells) with negative controls (DMSO) .
    • Validate via LC-MS to rule out metabolite interference (e.g., benzoic acid byproducts) .
  • Mechanistic studies : RNA-seq to identify oxidative stress pathways (e.g., Nrf2 activation) .

Q. What statistical approaches validate this compound’s role in multi-component reaction systems?

  • Design of Experiments (DoE) :
    • Central composite design to optimize catalyst concentration, temperature, and solvent polarity .
    • Response surface methodology (RSM) to model interactions between variables .
  • Sensitivity analysis : Monte Carlo simulations to quantify uncertainty in kinetic parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.